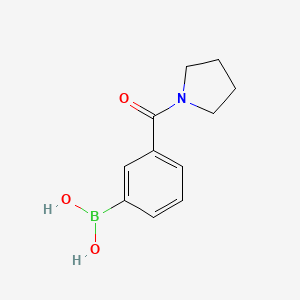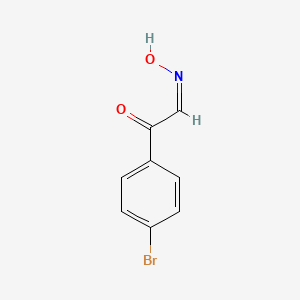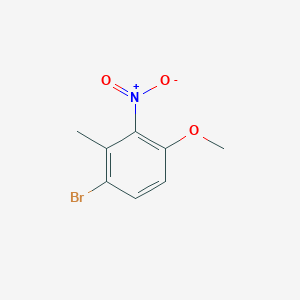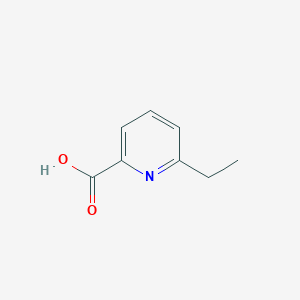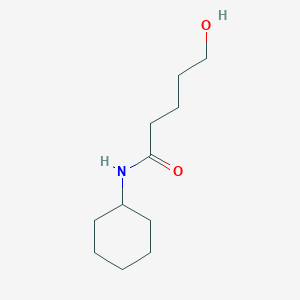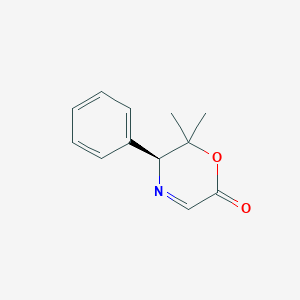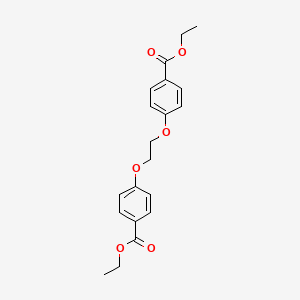![molecular formula C26H22N2O3 B1339072 9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate CAS No. 246159-95-5](/img/structure/B1339072.png)
9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate” is a chemical compound with the CAS Number: 246159-95-5 . It has a molecular weight of 410.47 . The IUPAC name for this compound is (9H-fluoren-9-yl)methyl (S)- (1- (1H-indol-3-yl)-3-oxopropan-2-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H22N2O3/c29-15-18 (13-17-14-27-25-12-6-5-7-19 (17)25)28-26 (30)31-16-24-22-10-3-1-8-20 (22)21-9-2-4-11-23 (21)24/h1-12,14-15,18,24,27H,13,16H2, (H,28,30)/t18-/m0/s1 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 166°C .Scientific Research Applications
Crystal Structural Analysis
The compound 9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate and its derivatives have been analyzed for their crystal structures, revealing intricate molecular interactions. For instance, in the crystal structure of the title compound (N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine), the molecular plane of the O=C—NH—Cα unit is slightly pyramidalized. The N atom deviates from the basal plane, indicating a reduced character of the sp2 hybrids of the molecular plane. This compound also exhibits interesting intermolecular hydrogen bonds in its crystal structure (Yamada, Hashizume, Shimizu, & Deguchi, 2008).
Material Development for Organic Electronics
Derivatives of 9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate have been synthesized for potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs). Novel host materials based on spirofluorene, indole, and carbazole derivatives were designed and synthesized, displaying promising thermal, photophysical, and electrochemical properties. These materials, used in OLED devices, demonstrated excellent electroluminescent properties, highlighting their potential in green phosphorescent organic light-emitting diodes (Dong et al., 2017).
Chemical Synthesis & Characterization
The compound and its related structures have been central to various chemical synthesis processes. A notable study is the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates using isocyanates derived from several Fmoc-amino acids. These carbamates were obtained as crystalline solids and fully characterized by IR, 1H NMR, 13C NMR, and mass spectrometry, showcasing their utility as building blocks for synthesizing dipeptidyl urea esters (Babu & Kantharaju, 2005).
Photophysical Properties & Sensing Applications
The structural versatility of these compounds has been leveraged in developing sensitive probes for specific applications. For instance, a simple fluorene oligomer was synthesized and used to detect iodide (I(-)) as a colorimetric/fluorometric probe. This compound showed high fluorescence quenching sensitivity and selectivity towards I(-), indicating its potential in analytical applications (Zhao, Yao, Zhang, & Ma, 2012).
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14-15,18,24,27H,13,16H2,(H,28,30)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXVYWAJSHRQFI-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

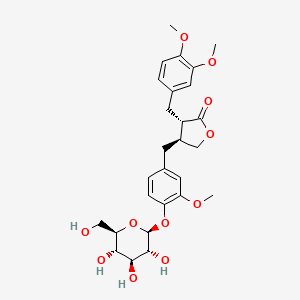
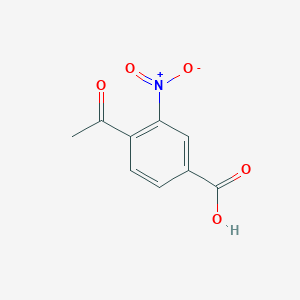
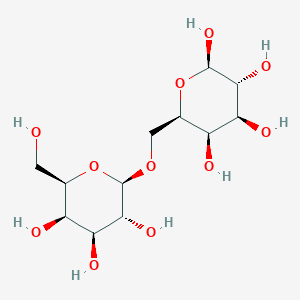
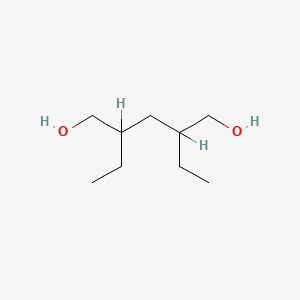
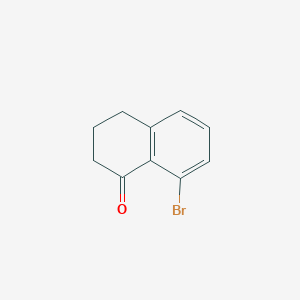
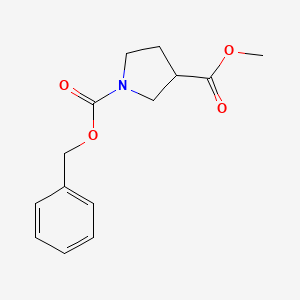
![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)
